molecular formula C9H23NO2Si B11726850 Tetramethylazanium 2-silyloxan-2-olate

Tetramethylazanium 2-silyloxan-2-olate

Cat. No.: B11726850
M. Wt: 205.37 g/mol
InChI Key: IRWJGBOKJNSZNX-UHFFFAOYSA-N
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Description

Tetramethylazanium 2-silyloxan-2-olate is a quaternary ammonium compound characterized by a tetramethylazanium (tetramethylammonium) cation paired with a 2-silyloxan-2-olate anion. The silyloxan moiety introduces silicon-oxygen bonding, which influences its reactivity, stability, and applications.

Properties

Molecular Formula

C9H23NO2Si

Molecular Weight

205.37 g/mol

IUPAC Name

2-silyloxan-2-olate;tetramethylazanium

InChI

InChI=1S/C5H11O2Si.C4H12N/c6-5(8)3-1-2-4-7-5;1-5(2,3)4/h1-4H2,8H3;1-4H3/q-1;+1

InChI Key

IRWJGBOKJNSZNX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C.C1CCOC(C1)([O-])[SiH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylazanium 2-silyloxan-2-olate can be synthesized through the reaction of tetramethylammonium hydroxide with a silylating agent. The reaction typically occurs under mild conditions and involves the formation of the silyloxanolate anion. The general reaction is as follows: [ \text{N(CH}_3\text{)}_4\text{OH} + \text{R}_3\text{SiX} \rightarrow \text{N(CH}_3\text{)}_4\text{[SiR}_3\text{O]} + \text{HX} ] where ( \text{R}_3\text{SiX} ) is a silylating agent such as trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetramethylazanium 2-silyloxan-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silyloxanolate anion can participate in nucleophilic substitution reactions, replacing other groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Tetramethylazanium 2-silyloxan-2-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tetramethylazanium 2-silyloxan-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tetramethylammonium cation can stabilize negative charges, while the silyloxanolate anion can participate in nucleophilic attacks. This dual functionality makes it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Key Features :

  • Structure : The cation (N(CH₃)₄⁺) is a common quaternary ammonium ion, while the anion incorporates a silicon-oxygen framework.
  • Applications : Likely used in organic synthesis, catalysis, or as a specialty reagent due to its dual ionic and silicon-based reactivity.
  • Stability : The silyloxan group may confer hydrolytic sensitivity compared to purely organic anions.

Comparison with Similar Compounds

Tetramethylammonium Hydroxide (TMAH)

Structural Differences :

  • TMAH (CAS 75-59-2) has a hydroxide anion (OH⁻) instead of the silicon-containing anion in the target compound .

Functional Comparison :

Property Tetramethylazanium 2-Silyloxan-2-olate (Hypothesized) Tetramethylammonium Hydroxide (TMAH)
Formula C₄H₁₂N⁺·C₃H₉O₂Si⁻ (estimated) C₄H₁₂N⁺·OH⁻
Reactivity Silicon-oxygen bonds may enable siloxane formation Strong base, corrosive, used in etching
Applications Potential catalyst or silicon precursor Semiconductor manufacturing, analytical chemistry
Safety Likely irritant (silicon byproducts) Corrosive, causes severe skin burns

Research Findings :

  • TMAH is classified under CLP regulations as corrosive (Skin Corr. 1B) and hazardous in aqueous solutions .
  • The silicon-oxygen framework in the target compound may reduce volatility compared to TMAH but increase hydrolytic instability.

Trisilylamine (H₉NSi₃)

Structural Differences :

Functional Comparison :

Property This compound (Hypothesized) Trisilylamine
Formula C₄H₁₂N⁺·C₃H₉O₂Si⁻ H₉NSi₃
Reactivity Ionic interactions dominate; siloxane bond cleavage Reactive Si–H bonds; used in silicon nitride synthesis
Applications Specialty synthesis, surface modification Chemical intermediate for silicon coatings
Safety Limited data; possible respiratory irritant Liquid, flammable, requires inert handling

Research Findings :

  • Trisilylamine’s Si–H bonds make it pyrophoric, requiring strict inert-atmosphere handling .
  • The ionic nature of the target compound may mitigate flammability risks but introduce solubility challenges in non-polar solvents.

Other Silicon-Containing Ionic Liquids

These comparisons highlight:

  • Silicon-Driven Reactivity : Silicon enhances thermal stability but may complicate purification due to siloxane formation.
  • Industrial Relevance : Silicon-containing ionic liquids are emerging in green chemistry for solvent-free reactions.

Key Trends :

Ionic vs. Neutral Structures : The target compound’s ionic nature differentiates it from neutral silicon amines (e.g., trisilylamine) but aligns with TMAH’s corrosive profile.

Silicon Impact : The silyloxan group introduces unique hazards, such as silane gas release during decomposition, which are absent in TMAH .

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